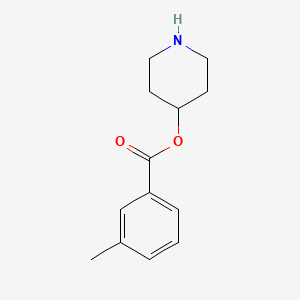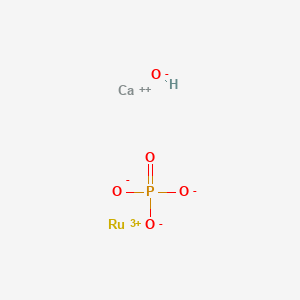
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol is a complex organic compound with a unique structure that combines acetic acid with a substituted naphthalene diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol typically involves multi-step organic reactions. The starting materials are often commercially available compounds that undergo a series of reactions, including alkylation, reduction, and esterification, to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated hydrocarbons. Substitution reactions can introduce new functional groups, such as halides or alkyl groups.
科学的研究の応用
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential therapeutic applications, such as drug development or as a lead compound for new pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
Acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol: shares structural similarities with other naphthalene derivatives and substituted diols.
Naphthalene-1,2-diol: A simpler compound with similar diol functionality.
4-methylpent-3-enyl derivatives: Compounds with similar alkyl side chains.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity. Its specific substitution pattern and functional groups make it a valuable compound for research and industrial applications.
特性
CAS番号 |
869746-32-7 |
|---|---|
分子式 |
C20H28O6 |
分子量 |
364.4 g/mol |
IUPAC名 |
acetic acid;6-(4-methylpent-3-enyl)-5,8-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C16H20O2.2C2H4O2/c1-11(2)4-3-5-12-6-8-14-13(10-12)7-9-15(17)16(14)18;2*1-2(3)4/h4,6-7,9,17-18H,3,5,8,10H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
FSVZQBLDFWZTKT-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=CCC2=C(C1)C=CC(=C2O)O)C.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
![4-Nitro-N-[6-oxo-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]benzamide](/img/structure/B14192033.png)
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)
![5-Chloro-2-[(1-methyl-1h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14192042.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenyl]benzene](/img/structure/B14192083.png)



![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
